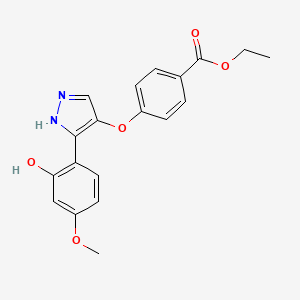
ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, compounds like this are part of the larger family of organic compounds known as esters . They are often characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’).
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of an acid with an alcohol in the presence of a catalyst . The exact method can vary depending on the specific structures of the reactants and the desired product.Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. For instance, esters can undergo hydrolysis, aminolysis, reduction, and Grignard reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through various experimental methods .Wissenschaftliche Forschungsanwendungen
Organic Light Emitting Diodes (OLEDs)
The compound has been studied for its potential use in OLEDs . Complexation with transition metals like Pt and Rh has shown to improve the hole and electron transfer rates, which are crucial for the performance of OLEDs . The hole transport rate of Pt complexed with the compound is significantly higher than the uncomplexed form, indicating a potential for creating more efficient OLEDs.
Organic Solar Cells (OSCs)
In the realm of OSCs , this compound, when complexed with metals, exhibits a reduced energy gap, suggesting better electron donation capabilities . This is essential for the development of OSCs as it can lead to improved power conversion efficiencies and open circuit voltages suitable for practical applications.
Charge Transport Enhancement
The charge mobility for both holes and electrons in the compound increases upon complexation with metals like Pt . This property is beneficial for various electronic applications where efficient charge transport is desired, such as in semiconductors and electronic sensors.
Luminescence Properties
The luminescence properties of the compound can be enhanced through complexation, which is valuable for applications in lighting and display technologies . Enhanced luminescence can lead to brighter and more energy-efficient displays.
Antimicrobial Activity
There is research indicating that derivatives of this compound, specifically Schiff base derivatives, have been synthesized and tested for antimicrobial activity . This suggests potential applications in developing new antimicrobial agents.
Molecular Docking Studies
The compound has been used in molecular docking studies to predict its binding affinity with biological targets like the estrogen receptor . This application is crucial in drug design and discovery, where understanding the interaction between a compound and its target can lead to the development of new therapeutics.
Wirkmechanismus
Target of Action
Similar compounds have been studied for their interaction with various cellular targets, particularly in the context of organic light-emitting diodes (oleds) and organic solar cells (oscs) .
Mode of Action
It’s known that the compound and its complexes with various metal ions have been theoretically studied for their properties in oleds and oscs . The compound’s interaction with its targets likely involves electronic effects, given its use in these applications .
Biochemical Pathways
Given its theoretical study in the context of oleds and oscs, it’s plausible that the compound may influence electron transfer rates and charge transport .
Result of Action
It’s known that the compound and its complexes with various metal ions can enhance both the charge transport and luminescence properties, making them better precursors in the electronic industry .
Action Environment
It’s known that the compound’s properties can be tuned for better performance through complexation with transition metals such as pt2+ .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-3-25-19(23)12-4-6-13(7-5-12)26-17-11-20-21-18(17)15-9-8-14(24-2)10-16(15)22/h4-11,22H,3H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZVRQCBYSWNKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2354745.png)
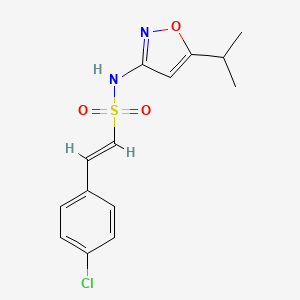
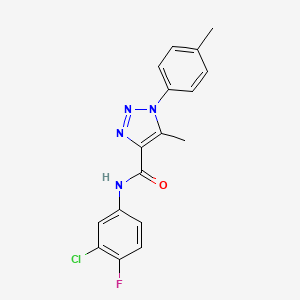
![Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354749.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide](/img/structure/B2354753.png)
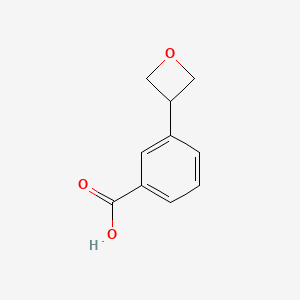

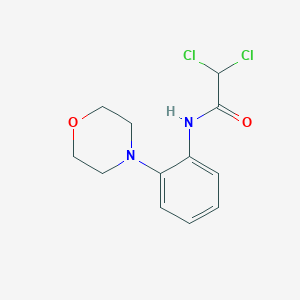
![ethyl 2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354757.png)
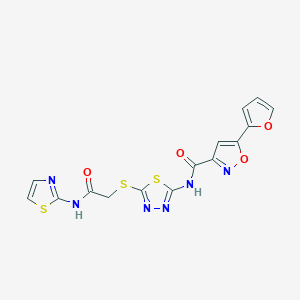
![N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2354761.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2354762.png)
![(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2354763.png)